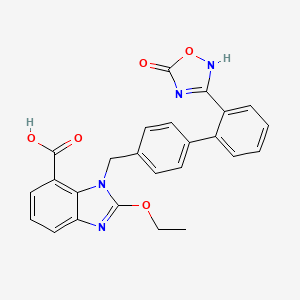

Azilsartan

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXMPPBFPAXLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163712 |

Source

|

| Record name | Azilsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Colorless prisms from ethanol | |

CAS No. |

147403-03-0 |

Source

|

| Record name | Azilsartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147403-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azilsartan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azilsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZILSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NUX55P23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azilsartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-214 °C |

Source

|

| Record name | Azilsartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Impurity Characterization of Azilsartan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan is a potent, selective AT1 subtype angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2] It is administered orally as the prodrug, Azilsartan medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[3] The chemical name for Azilsartan medoxomil potassium, the common salt form, is (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt.[4] The synthesis of this complex molecule involves multiple steps, and like any active pharmaceutical ingredient (API), the control of process-related impurities and degradation products is critical to ensure its quality, safety, and efficacy. This guide provides an in-depth overview of the synthetic processes for Azilsartan and the characterization of its associated impurities.

Synthesis of Azilsartan Medoxomil

Several synthetic routes for Azilsartan medoxomil have been reported, often starting from key intermediates like methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester).[5][6] A common and commercially viable process involves the formation of the characteristic oxadiazolone ring, followed by hydrolysis and esterification to yield the final prodrug.

A prevalent synthetic pathway is outlined below:

-

Amidoxime Formation: The synthesis typically begins with the reaction of BEC methyl ester with hydroxylamine hydrochloride. This reaction is often carried out in the presence of a base like sodium bicarbonate or sodium methoxide in a solvent such as dimethyl sulfoxide (DMSO) to produce the amidoxime methyl ester intermediate.[6]

-

Cyclization: The amidoxime intermediate is then cyclized to form the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. This is commonly achieved by reacting the amidoxime with an activating agent like ethyl chloroformate, followed by thermal cyclization, often in a high-boiling solvent like xylene.[5][7] An improved process utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in ethyl acetate for this cyclization step.[6]

-

Hydrolysis: The resulting methyl ester of azilsartan is then hydrolyzed to the carboxylic acid, azilsartan, which is the active drug moiety. This saponification is typically performed using an aqueous base such as sodium hydroxide.[5][7]

-

Esterification (Prodrug Formation): Azilsartan is then converted to its prodrug form, Azilsartan medoxomil. This is achieved by reacting azilsartan with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (medoxomil alcohol) or medoxomil chloride in the presence of a coupling agent or a base.[5][8]

-

Salt Formation: Finally, Azilsartan medoxomil is often converted to its potassium salt, Azilsartan kamedoxomil, by treatment with a potassium source like potassium 2-ethylhexanoate in a suitable solvent such as acetone or tetrahydrofuran.[5][9]

Experimental Protocols

Synthesis of Amidoxime Methyl Ester (Step 1) A mixture of hydroxylamine hydrochloride (16 g, 0.2302 mol) in ethanol (180 ml) is stirred at room temperature for 60 minutes. Sodium carbonate (18.7 g, 0.1764 mol) is added slowly over a period of 60 minutes to the mixture. The resulting mixture is maintained at 50°C for another 60 minutes. To this mixture, 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate (5 g, 0.0121 mol) is added. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Hydrolysis of Azilsartan Ethyl Ester (Similar to Step 4) [7] The starting ethyl ester of azilsartan (250 g) is suspended in a solution of sodium hydroxide in water (56 g/800ml ). The suspension is heated at 50°C for 4 hours. After completion, the pH is adjusted to 4-5, causing the product to crystallize. The precipitate is filtered, washed, and dried to yield azilsartan.

Impurity Characterization

The identification and control of impurities in Azilsartan are mandated by regulatory bodies like the International Council on Harmonisation (ICH) to ensure patient safety. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[]

Process-Related Impurities: Several process-related impurities have been identified and synthesized for characterization. These impurities often result from incomplete reactions or side reactions of intermediates.

-

Desethyl Impurity: This impurity can form during the synthesis of the 1,2,4-oxadiazole derivative, where the ethoxy group on the benzimidazole ring is lost.[8]

-

N-Alkylated Impurity: During the esterification of azilsartan with medoxomil chloride, alkylation can occur on the nitrogen atom of the oxadiazole ring, leading to an N-alkylated byproduct.[5]

-

Amide Methyl Ester and Amidoxime Acid: These impurities can form during the synthesis of the amidoxime methyl ester intermediate, particularly if reaction conditions are not carefully controlled.[6]

-

1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: An impurity arising from the starting materials or side reactions.[]

-

1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid: An impurity related to an unreacted intermediate.[]

Summary of Key Azilsartan Impurities

| Impurity Name | Structure / Description | Source / Formation Pathway |

| Azilsartan Methyl Ester | Methyl ester of the active moiety | Incomplete hydrolysis of the ester intermediate.[9] |

| Azilsartan Ethyl Ester | Ethyl ester of the active moiety | Process-related impurity from synthesis.[9] |

| N-Alkylated Impurity | Medoxomil group attached to the oxadiazole nitrogen | Side reaction during the final esterification step.[5] |

| N,O-Dialkylated Impurity | Medoxomil groups on both the carboxylate and oxadiazole | Further alkylation of the N-alkylated impurity.[5] |

| Desethyl Impurity | Lacks the 2-ethoxy group on the benzimidazole ring | Forms during the synthesis of the 1,2,4-oxadiazol derivative.[8] |

| Amidoxime Acid | Carboxylic acid form of the amidoxime intermediate | Hydrolysis of the ester group in the amidoxime intermediate.[6] |

Analytical Methods for Characterization

A robust analytical methodology is essential for the separation, identification, and quantification of Azilsartan and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose, often coupled with mass spectrometry (LC-MS) for structural elucidation.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also used to confirm the structures of synthesized impurities.[11]

Experimental Protocol: HPLC Method for Impurity Profiling

A validated HPLC method is crucial for quantifying impurities in Azilsartan bulk drug.[11]

-

Chromatographic System: Waters HPLC with a UV detector.

-

Column: Inertsil ODS-3 column (250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient mixture of acetonitrile and a potassium dihydrogen orthophosphate buffer (10 mM, pH adjusted to 3.0 with phosphoric acid).[11]

-

Flow Rate: 1.0 ml/min.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 10 µL.

-

Diluent: Acetonitrile.

Quantitative Data for Impurity Analysis

The sensitivity of the analytical method is determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

| Parameter | Value Range | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.9996 for Azilsartan and its impurities | [11] |

| Limit of Quantitation (LOQ) | 1.04 - 2.20 ng | [11] |

| Mean Recovery | 93.0% - 109.7% | [11] |

Synthetic Step Yields

| Synthetic Transformation | Reported Yield | Reference |

| BEC Methyl Ester → Amidoxime Methyl Ester | 80% | [6] |

| Amidoxime Methyl Ester → Azilsartan Methyl Ester DBU Salt | 95% | [6] |

| Azilsartan Methyl Ester → Azilsartan | 96% | [6] |

| Azilsartan Medoxomil → Azilsartan Kamedoxomil | 80% | [9] |

| Overall Yield (Commercial Process) | 36% | [5] |

Conclusion

The synthesis of Azilsartan is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. A thorough understanding of the potential process-related impurities and their formation pathways is essential for developing a robust manufacturing process. Validated analytical methods, primarily HPLC, are critical for monitoring and controlling these impurities within acceptable limits, ensuring the final API is of high quality, safe, and effective for the treatment of hypertension.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Azilsartan - Wikipedia [en.wikipedia.org]

- 3. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR20200057662A - The derivative compounds of Azilsartan, intermediates thereof, preparation thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iajpr.com [iajpr.com]

- 7. Azilsartan synthesis - chemicalbook [chemicalbook.com]

- 8. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Structural elucidation of potential impurities in Azilsartan bulk drug by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Degradation Pathway of Azilsartan Medoxomil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of azilsartan medoxomil, a potent angiotensin II receptor blocker. Understanding the degradation profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document summarizes the key degradation products formed under various stress conditions, outlines the experimental protocols used to study its stability, and presents quantitative data from forced degradation studies.

Core Degradation Pathways and Products

Azilsartan medoxomil is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[1] Forced degradation studies have identified several key degradation products. The primary routes of degradation involve the hydrolysis of the ester and oxadiazole rings, as well as oxidative transformations.

A common degradation product observed under multiple stress conditions is the hydrolysis of the medoxomil ester group, leading to the formation of azilsartan acid.[1][2] Further degradation can occur on the oxadiazole and benzimidazole rings.

Key Degradation Products

Forced degradation studies have identified multiple degradation products (DPs). The structures of five major degradation products have been proposed based on mass spectrometry data.[1] Another study identified four degradation products, one of which was a known process-related impurity, and three were new degradation impurities.[3]

Here is a summary of notable degradation products:

-

DP1, DP2, and DP5: Observed under acidic hydrolysis conditions.[1]

-

DP3: Observed under alkaline hydrolysis conditions.[1]

-

DP4: A common degradation product found under all tested degradation conditions (acidic, alkaline, oxidative, and photolytic).[1]

-

Impurity-4: Identified as a major degradation product in several studies, particularly under hydrolytic and oxidative stress.[2]

-

De-ethylated Azilsartan: Formation of a hydroxyl group in place of the ethoxy group on the benzimidazole ring.[3]

-

Decarboxylated Azilsartan: Loss of the carboxylic acid group.[3]

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from various forced degradation studies on azilsartan medoxomil. These studies help in understanding the lability of the drug under different environmental conditions.

| Stress Condition | Reagent/Parameters | Duration | Degradation of Azilsartan Medoxomil (%) | Degradation Products Formed | Reference |

| Acid Hydrolysis | 0.1 N HCl | 5 days | 22.48% | Impurity-4 | [2] |

| 3N HCl | 24 hours at 60°C | - | - | [4] | |

| Alkaline Hydrolysis | 0.05 N NaOH | 20 minutes | 20.51% | Impurity-4 | [2] |

| 3N NaOH | 24 hours at 60°C | - | - | [4] | |

| Neutral Hydrolysis | Water (pH 7.0 ± 0.2) | 8 days | 11.48% | Impurity-4 | [2] |

| Oxidative Degradation | 0.3% H₂O₂ | 2 hours | 26.04% | Impurity-1, Impurity-4 | [2] |

| 10% H₂O₂ | 24 hours at 60°C | - | - | [4] | |

| Thermal Degradation | Dry Heat | 6 hours at 105°C | 28.17% | Impurity-1, Impurity-2, Impurity-4, Impurity-5 | [2] |

| Dry Heat | 24 hours at 105°C | - | - | [4] | |

| Photolytic Degradation | Sunlight | 30 minutes | - | - | [2] |

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for replicating and comparing stability studies. The following protocols are based on published research.

Sample Preparation for Stress Studies

An accurately weighed quantity of azilsartan medoxomil tablet powder, equivalent to 40 mg of the active ingredient, is transferred to a 100 ml volumetric flask. 40 ml of diluent is added, and the flask is sonicated for 10 minutes to ensure complete dissolution.[5]

Acidic Degradation[2]

-

Reagent: 0.1 N Hydrochloric Acid

-

Procedure: A solution of azilsartan medoxomil is treated with 0.1 N HCl.

-

Duration: The reaction is carried out for 5 days.

-

Analysis: The resulting solution is analyzed by HPLC.

Alkaline Degradation[2]

-

Reagent: 0.05 N Sodium Hydroxide

-

Procedure: A solution of azilsartan medoxomil is treated with 0.05 N NaOH.

-

Duration: The reaction is carried out for 20 minutes.

-

Analysis: The resulting solution is analyzed by HPLC.

Oxidative Degradation[5]

-

Reagent: 30% Hydrogen Peroxide

-

Procedure: To the sample solution, 5 ml of 30% hydrogen peroxide is added. The mixture is refluxed for 2 hours at 60°C. After cooling to room temperature, the solution is diluted to the mark with diluent.

-

Analysis: The sample is filtered through a 0.2 µ nylon membrane filter and analyzed by HPLC.

Thermal Degradation[5]

-

Procedure: The powdered tablet sample is subjected to thermal stress in an oven at 105°C for 2 days.[5] An aliquot of the powder is then dissolved in a diluent, sonicated, and diluted to the final concentration for analysis.[5]

-

Analysis: The sample solution is filtered and analyzed by HPLC.

Photolytic Degradation

-

Procedure: The drug is exposed to sunlight for a specified period (e.g., 30 minutes).[2]

-

Analysis: The exposed sample is then prepared and analyzed by HPLC.

Visualization of Degradation Pathways

The following diagrams illustrate the logical flow of the degradation process and a typical experimental workflow for its analysis.

Caption: Azilsartan Medoxomil Degradation under Various Stress Conditions.

Caption: Experimental Workflow for Forced Degradation Studies.

References

- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsisinternational.org [rsisinternational.org]

- 5. alliedacademies.org [alliedacademies.org]

In Vitro and In Vivo Pharmacological Profiles of Azilsartan: A Technical Guide

Introduction

Azilsartan is a potent, selective angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2] It is the eighth ARB to be approved for clinical use and demonstrates distinct pharmacological properties compared to other agents in its class.[3][4] Administered as the prodrug azilsartan medoxomil, it is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan.[5][6][7] This guide provides an in-depth overview of the in vitro and in vivo pharmacology of azilsartan, tailored for researchers and drug development professionals.

In Vitro Pharmacological Profile

Mechanism of Action

Azilsartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[8] Angiotensin II is a primary pressor agent of the renin-angiotensin-aldosterone system (RAAS), inducing vasoconstriction, aldosterone synthesis and release, and sodium reabsorption.[1][5] By inhibiting the binding of angiotensin II to the AT1 receptor, azilsartan effectively mitigates these effects, leading to vasodilation and a reduction in blood pressure.[8] The drug is highly selective for the AT1 receptor, with over a 10,000-fold greater affinity for AT1 compared to the AT2 receptor.[4]

Receptor Binding Affinity and Kinetics

A distinguishing feature of azilsartan is its potent and persistent binding to the AT1 receptor.[9] It exhibits a very high affinity and a slow dissociation rate from the receptor compared to other ARBs.[9][10] This tight binding is attributed to its unique chemical structure, which includes a 5-oxo-1,2,4-oxadiazole ring instead of the traditional tetrazole ring found in many other sartans.[3][11] Molecular modeling suggests this moiety forms a stronger hydrogen bond with the Gln257 residue in the AT1 receptor, contributing to its potent and sustained receptor blockade.[3][11]

In washout studies, where the unbound drug is removed, azilsartan's inhibitory effect on angiotensin II binding persists to a much greater degree than other ARBs like olmesartan and valsartan, highlighting its slow dissociation kinetics.[3][12]

| Table 1: In Vitro AT1 Receptor Binding Affinity of Various ARBs | |

| Compound | IC50 (nM) - Without Washout |

| Azilsartan | 2.6 |

| Olmesartan | 6.7 |

| Telmisartan | 5.1 |

| Irbesartan | 15.8 |

| Valsartan | 44.9 |

| Data sourced from reference[12] |

Inverse Agonist Activity

Beyond simple antagonism, azilsartan also functions as an inverse agonist at the AT1 receptor.[4] The wild-type AT1 receptor exhibits a slight but significant level of constitutive (agonist-independent) activity, which contributes to signaling pathways that promote vasoconstriction.[3] Azilsartan has been shown to inhibit this basal activity, a property that may contribute to its superior blood pressure-lowering efficacy compared to neutral antagonists.[3][13] This inverse agonism is also linked to the strong interaction between its oxadiazole ring and the Gln257 residue of the receptor.[3]

Signaling Pathway & Experimental Workflow Visualizations

Angiotensin II Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor, leading to physiological effects such as vasoconstriction.

Mechanism of Azilsartan Action

This diagram illustrates how azilsartan competitively blocks the AT1 receptor, preventing Angiotensin II from binding and initiating the downstream signaling cascade.

In Vivo Pharmacological Profile

Antihypertensive Efficacy

In various animal models of hypertension, including spontaneously hypertensive rats (SHR) and renal hypertensive dogs, azilsartan demonstrates potent and long-lasting antihypertensive effects.[14][15] Oral administration of azilsartan medoxomil leads to a significant reduction in blood pressure that is sustained over a 24-hour period.[3][14] Comparative studies have shown that azilsartan produces a more potent and stable antihypertensive effect than other ARBs, such as olmesartan and candesartan, in these models.[14] For instance, a 32 mg dose of azilsartan medoxomil was found to inhibit the maximal pressor effect of an angiotensin II infusion by about 90% at peak plasma concentration and by approximately 60% after 24 hours in healthy human subjects.[5]

| Table 2: In Vivo Antihypertensive Effects of Azilsartan Medoxomil | |||

| Animal Model | Dose | Effect | Reference |

| Normotensive Rats | Oral | Longer-lasting inhibition of Ang II-induced pressor response vs. olmesartan and candesartan. | [14] |

| Spontaneously Hypertensive Rats (SHR) | Single & Repeated Oral Doses | More potent and persistent blood pressure reduction vs. olmesartan and candesartan. | [14] |

| Renal Hypertensive Dogs | 0.3-3 mg/kg, Oral | Dose-dependent blood pressure reduction; effect sustained for 24 hours at 3 mg/kg. | [14] |

| Spontaneously Hypertensive Obese Rats (SHROB) | Oral, 56 days | Antihypertensive effects, improved vascular endothelial function, and reduced renal and cardiac injury. | [15] |

Pharmacokinetics

Following oral administration, the prodrug azilsartan medoxomil is rapidly and completely hydrolyzed to the active drug, azilsartan, during absorption.[5][16] The prodrug itself is not detected in plasma.[5][6]

-

Absorption: Peak plasma concentrations of azilsartan are reached within 1.5 to 3 hours.[5][7] The absolute bioavailability is approximately 60%, and absorption is not affected by food.[5]

-

Distribution: Azilsartan is highly bound to plasma proteins (>99%) and has an apparent volume of distribution of about 16 L.[5] It demonstrates minimal crossing of the blood-brain barrier in rats.[5]

-

Metabolism: Azilsartan is primarily metabolized by the cytochrome P450 enzyme CYP2C9 into two inactive metabolites, M-I and M-II.[5][6]

-

Elimination: The elimination half-life of azilsartan is approximately 11 hours, with steady-state concentrations achieved within five days of once-daily dosing.[5][6] About 55% is eliminated in the feces and 42% in the urine (with 15% as unchanged drug).[5]

Experimental Protocols

Protocol 1: In Vitro Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound like azilsartan for the AT1 receptor.

Detailed Steps:

-

Membrane Preparation: Rat liver or adrenal glands, which are rich in AT1 receptors, are homogenized in a suitable buffer.[17][18] The homogenate undergoes differential centrifugation to isolate the crude membrane fraction containing the receptors.

-

Binding Incubation: A fixed concentration of a radiolabeled AT1 receptor ligand (e.g., ¹²⁵I-Sar¹,Ile⁸-Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., azilsartan).[12][19]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[3]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled AT1 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.[17]

Protocol 2: In Vivo Blood Pressure Measurement in Rats

This protocol outlines the invasive method for direct and continuous blood pressure monitoring in anesthetized rats, considered the gold standard for preclinical cardiovascular studies.[20][21]

Detailed Steps:

-

Anesthesia: The rat is anesthetized using an appropriate agent (e.g., urethane or pentobarbital).[20][21]

-

Surgical Preparation: A surgical incision is made in the neck to expose the carotid artery.

-

Cannulation: A catheter filled with heparinized saline is inserted into the carotid artery and secured.[20] This catheter is connected to a pressure transducer. For intravenous drug administration, the jugular vein can also be cannulated.[21]

-

Stabilization: The animal is allowed to stabilize for a period to ensure a steady baseline blood pressure reading.[20]

-

Data Acquisition: The pressure transducer converts the arterial pressure wave into an electrical signal, which is recorded by a data acquisition system, providing real-time measurements of systolic, diastolic, and mean arterial pressure.[20]

-

Drug Administration: Azilsartan medoxomil or other test agents can be administered orally (via gavage) or intravenously, and the subsequent changes in blood pressure are monitored over time.[22][23] Alternative, less invasive methods include tail-cuff plethysmography or implantable radio-telemetry for conscious, freely moving animals.[24][25][26]

Azilsartan possesses a unique pharmacological profile characterized by potent, highly selective, and persistent AT1 receptor blockade. Its in vitro properties, including high affinity, slow dissociation kinetics, and inverse agonism, translate into a robust and sustained antihypertensive effect in vivo. These distinct characteristics may underlie its superior blood pressure-lowering efficacy observed in both preclinical models and clinical trials, making it a significant agent in the therapeutic class of angiotensin II receptor blockers.

References

- 1. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study [frontiersin.org]

- 8. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Structure-Function Basis of Attenuated Inverse Agonism of Angiotensin II Type 1 Receptor Blockers for Active-State Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abstract [lifescience.co.jp]

- 15. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 18. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iworx.com [iworx.com]

- 22. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

Azilsartan's Mechanism of Action at the AT1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions and downstream signaling consequences of Azilsartan's binding to the Angiotensin II Type 1 (AT1) receptor. Azilsartan, a potent angiotensin II receptor blocker (ARB), exhibits a unique pharmacological profile characterized by high-affinity binding, slow dissociation, and inverse agonist properties, distinguishing it from other members of its class.

High-Affinity Binding and Slow Dissociation Kinetics

Azilsartan demonstrates a superior ability to bind to the AT1 receptor with high affinity and exhibits a remarkably slow dissociation rate. This prolonged receptor occupancy contributes to its potent and sustained antihypertensive effects.[1] The binding affinity of Azilsartan and other ARBs is quantified through radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50).

Data Presentation: Comparative Binding Affinities of ARBs at the AT1 Receptor

The following tables summarize the binding affinities of Azilsartan in comparison to other commonly prescribed ARBs. The data is presented as IC50 values, with and without a "washout" step. The washout experiment is particularly revealing, as it highlights the slow dissociation of Azilsartan from the AT1 receptor. A low IC50 value after washout indicates that the drug remains bound to the receptor for an extended period, continuing to exert its blocking effect.

Table 1: IC50 Values for Inhibition of [¹²⁵I]-Angiotensin II Binding to Human AT1 Receptors (Without Washout)

| Angiotensin II Receptor Blocker | IC50 (nM) |

| Azilsartan | 2.6 [2] |

| Olmesartan | 6.7[2] |

| Telmisartan | 5.1[2] |

| Valsartan | 44.9[2] |

| Irbesartan | 15.8[2] |

| Candesartan | - |

| Losartan | - |

Table 2: IC50 Values for Inhibition of [¹²⁵I]-Angiotensin II Binding to Human AT1 Receptors (With 5-hour Washout)

| Angiotensin II Receptor Blocker | IC50 (nM) |

| Azilsartan | 7.4 [2] |

| Olmesartan | 242.5[2] |

| Telmisartan | 191.6[2] |

| Valsartan | >10,000[2] |

| Irbesartan | >10,000[2] |

| Candesartan | - |

| Losartan | - |

Table 3: Comparative Binding Affinities (Ki and Kd) of Various ARBs

| Angiotensin II Receptor Blocker | Ki (nM) | Kd (nM) |

| Azilsartan | - | - |

| Candesartan | 3.4[3] | - |

| Irbesartan | - | Lowest among 8 ARBs[4] |

| Olmesartan | - | - |

| Telmisartan | - | - |

| Valsartan | - | - |

| Losartan | - | - |

| EXP3174 (active metabolite of Losartan) | - | - |

Inverse Agonism: A Key Differentiator

Beyond simple antagonism, Azilsartan exhibits inverse agonist properties at the AT1 receptor.[1][5] This means that it not only blocks the binding of the endogenous agonist, angiotensin II, but also reduces the basal, constitutive activity of the receptor.[6] This is a significant distinction from neutral antagonists, which only block agonist-induced activity. The inverse agonism of Azilsartan is attributed to its unique chemical structure, particularly the 5-oxo-1,2,4-oxadiazole moiety, which allows for a stronger interaction with key amino acid residues, such as Gln257, in the receptor's binding pocket.[6] This stronger interaction stabilizes the receptor in an inactive conformation.

The inverse agonist activity of Azilsartan has been experimentally demonstrated using constitutively active mutant AT1 receptors (e.g., N111G mutant), which exhibit signaling activity even in the absence of an agonist. In these experimental systems, Azilsartan has been shown to significantly suppress this basal signaling, an effect not observed or less pronounced with other ARBs.[6]

Modulation of Downstream Signaling Pathways

The binding of Azilsartan to the AT1 receptor profoundly impacts intracellular signaling cascades. The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major pathways: the canonical Gq/11-mediated pathway and the β-arrestin-mediated pathway.

Inhibition of the Canonical Gq/11 Signaling Pathway

The primary mechanism of action of all ARBs, including Azilsartan, is the blockade of the Gq/11 signaling cascade. Upon binding of angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Azilsartan effectively blocks these downstream effects by preventing the initial activation of the Gq/11 protein by angiotensin II.[7][8]

Modulation of β-Arrestin Signaling

In addition to G-protein signaling, GPCRs can also signal through β-arrestin proteins.[9] Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as the initiation of a distinct set of signaling cascades, often involving mitogen-activated protein kinases (MAPKs) like ERK1/2.[10] The role of ARBs in modulating β-arrestin signaling is an area of active research. While Azilsartan's primary action is to block angiotensin II-induced signaling, its influence on β-arrestin-biased agonism and downstream pathways may contribute to its overall pharmacological profile.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the interaction of Azilsartan with the AT1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Cells or tissues expressing the AT1 receptor are homogenized and centrifuged to isolate the cell membrane fraction.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II) and a range of concentrations of the unlabeled competitor drug (Azilsartan or other ARBs).

-

Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of a compound to inhibit agonist-induced Gq/11 signaling.

Experimental Workflow:

Methodology:

-

Cell Culture and Labeling: Cells expressing the AT1 receptor are cultured and incubated with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool.

-

Treatment: The cells are pre-incubated with varying concentrations of Azilsartan, followed by stimulation with angiotensin II. Lithium chloride (LiCl) is included to inhibit the degradation of inositol monophosphates.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

-

Separation and Quantification: The different inositol phosphate isomers are separated, typically by ion-exchange chromatography, and the amount of radioactivity in each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The amount of [³H]-inositol phosphate accumulation is plotted against the concentration of Azilsartan to determine its inhibitory potency (IC50).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the AT1 receptor upon ligand binding.

Experimental Workflow:

Methodology:

-

Engineered Cell Line: A cell line is used that has been engineered to co-express the AT1 receptor fused to one part of a reporter enzyme (e.g., ProLink™ tag of β-galactosidase) and β-arrestin fused to the complementary part of the enzyme (e.g., Enzyme Acceptor).

-

Treatment: The cells are treated with an agonist (like angiotensin II) in the presence or absence of an antagonist (like Azilsartan).

-

Recruitment and Signal Generation: Agonist binding to the AT1 receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.

-

Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

-

Data Analysis: The intensity of the signal is proportional to the extent of β-arrestin recruitment. Dose-response curves can be generated to determine the potency of agonists (EC50) or antagonists (IC50).

Conclusion

Azilsartan's mechanism of action at the AT1 receptor is multifaceted, extending beyond simple competitive antagonism. Its high binding affinity and exceptionally slow dissociation rate ensure a prolonged and potent blockade of angiotensin II-mediated signaling. Furthermore, its inverse agonist properties, which actively suppress the basal activity of the AT1 receptor, represent a significant pharmacological advantage. These unique molecular characteristics, which can be elucidated through the experimental protocols detailed in this guide, underpin Azilsartan's robust clinical efficacy in the management of hypertension. A thorough understanding of these mechanisms is crucial for the continued development of novel and improved cardiovascular therapeutics.

References

- 1. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical evaluation of the efficacy and tolerability of azilsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Azilsartan: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of azilsartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antihypertensive agents.

Introduction

Azilsartan, developed as a prodrug, azilsartan medoxomil, is a next-generation angiotensin II receptor blocker (ARB) characterized by its strong and sustained antihypertensive effects.[1] Preclinical studies have been instrumental in elucidating its pharmacological profile, demonstrating a high affinity for the AT1 receptor and a slow dissociation rate, which contributes to its long-lasting action.[2] This document summarizes the key preclinical findings related to its absorption, distribution, metabolism, and excretion (ADME), as well as its primary pharmacodynamic effects and the methodologies used in these assessments.

Pharmacokinetics

Azilsartan medoxomil is rapidly and completely hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[3] The pharmacokinetic profile of azilsartan has been characterized in several preclinical species, including rats, dogs, and monkeys.

Data Presentation: Pharmacokinetic Parameters of Azilsartan in Preclinical Species

| Parameter | Rat | Dog | Monkey |

| Tmax (h) | ~0.7 | ~0.7 | ~1.7 |

| Half-life (t½) (h) | ~5.2 | ~2.8 | ~1.4 |

| Oral Bioavailability (%) | - | ~54% | - |

| Plasma Protein Binding | >99% | >99% | - |

-

Absorption : Following oral administration of azilsartan medoxomil, the prodrug is not detected in plasma, indicating rapid conversion to the active azilsartan.[4] Peak plasma concentrations (Cmax) of azilsartan are reached quickly in rats and dogs.[3]

-

Distribution : Azilsartan is highly bound to plasma proteins, primarily albumin, with binding exceeding 99% in rats and dogs.[3]

-

Metabolism : Azilsartan is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C9 to form two main inactive metabolites: M-I (formed by decarboxylation) and M-II (formed by O-dealkylation).[5]

-

Excretion : The primary route of elimination of azilsartan and its metabolites is through the feces, with a smaller portion excreted in the urine.[3]

Pharmacodynamics

Azilsartan exerts its antihypertensive effect by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction and aldosterone release.[6]

Data Presentation: Pharmacodynamic Parameters of Azilsartan

| Parameter | Value | Species/System |

| AT1 Receptor Binding IC50 | 2.6 nM | Human AT1 Receptors |

| AT1 Receptor Binding IC50 (post-washout) | 7.4 nM | Human AT1 Receptors |

| Inhibition of Ang II-induced Pressor Response ID50 | 0.12 mg/kg (p.o.) | Rats |

| Antihypertensive Effect (Dose Range) | 0.1 - 1 mg/kg (p.o.) | Spontaneously Hypertensive Rats (SHR) |

| Antihypertensive Effect (Dose Range) | 0.1 - 1 mg/kg (p.o.) | Renal Hypertensive Dogs |

-

Mechanism of Action : Azilsartan is a potent and insurmountable antagonist of the AT1 receptor.[1] It exhibits a significantly slower dissociation from the receptor compared to other ARBs, which contributes to its prolonged duration of action.[2] Studies have also suggested that azilsartan may act as an inverse agonist at the AT1 receptor.[2]

-

Antihypertensive Efficacy : In preclinical models of hypertension, such as spontaneously hypertensive rats (SHR) and renal hypertensive dogs, orally administered azilsartan produces a dose-dependent reduction in blood pressure.[3][7]

-

Pleiotropic Effects : Beyond its primary antihypertensive action, preclinical studies suggest that azilsartan may have beneficial effects on insulin sensitivity and offer end-organ protection, including nephroprotective and cardioprotective effects.[8][9] These effects are observed in animal models like the spontaneously hypertensive obese rat (SHROB) and the Koletsky rat.[8][9]

Experimental Protocols

In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

-

Animal Model : Male Spontaneously Hypertensive Rats (SHR) are commonly used as a model of essential hypertension.

-

Procedure :

-

Animals are acclimated to the laboratory conditions and trained for blood pressure measurement.

-

Azilsartan medoxomil is administered orally (p.o.) via gavage at various doses (e.g., 0.1, 0.3, 1 mg/kg). A vehicle control group receives the vehicle alone.

-

Systolic blood pressure and heart rate are measured at predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose) using the non-invasive tail-cuff method.[10][11]

-

Data are expressed as the change from baseline blood pressure.

-

AT1 Receptor Binding Assay

-

Preparation : Cell membranes are prepared from cells recombinantly expressing the human AT1 receptor.

-

Procedure :

-

A radiolabeled ligand, such as [125I]-Sar1,Ile8-Angiotensin II, is used to label the AT1 receptors.

-

The cell membranes are incubated with the radioligand in the presence of various concentrations of azilsartan.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filters is measured using a gamma counter.

-

The concentration of azilsartan that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[2]

-

To assess the dissociation rate, a washout step is included after the initial incubation with azilsartan, followed by the addition of the radioligand.[2]

-

Oral Glucose Tolerance Test (OGTT) in Koletsky Rats

-

Animal Model : Male obese Koletsky rats, a model of genetic obesity and insulin resistance, are used.[12]

-

Procedure :

-

A baseline blood sample is collected from the tail vein to measure fasting glucose and insulin levels.

-

Azilsartan or vehicle is administered orally.

-

After a specified time, a glucose solution (e.g., 2 g/kg) is administered orally by gavage.[12]

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.[14]

-

Blood glucose levels are measured using a glucometer, and plasma insulin levels are determined by ELISA.

-

The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin sensitivity.[12]

Visualizations

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the mechanism of action of azilsartan.

Caption: Workflow for assessing the in vivo antihypertensive efficacy of azilsartan in spontaneously hypertensive rats.

Caption: Workflow for performing an oral glucose tolerance test to evaluate the effect of azilsartan on insulin sensitivity.

References

- 1. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. abstract [lifescience.co.jp]

- 8. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azilsartan treatment improves insulin sensitivity in obese spontaneously hypertensive Koletsky rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. mmpc.org [mmpc.org]

- 14. olac.berkeley.edu [olac.berkeley.edu]

The Journey of a Modern Angiotensin II Receptor Blocker: A Technical Guide to the Discovery and Development of Azilsartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of azilsartan, a potent and selective angiotensin II receptor blocker (ARB). From its rational design and synthesis to extensive preclinical and clinical evaluation, this document details the scientific journey of azilsartan to becoming a significant therapeutic option for hypertension. Key experimental protocols, quantitative data from pivotal studies, and visualizations of relevant pathways are presented to offer an in-depth resource for researchers and professionals in the field of drug development.

Introduction: The Unmet Need and the Rationale for a New ARB

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary active peptide of this system, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to elevated blood pressure.[1][2] While the development of angiotensin-converting enzyme (ACE) inhibitors and earlier ARBs represented major advances in the management of hypertension, a need remained for agents with improved efficacy and sustained 24-hour blood pressure control. This provided the impetus for the development of a new generation of ARBs with optimized pharmacological properties.

Azilsartan was discovered and developed by Takeda Pharmaceutical Company Limited with the aim of creating a more potent and longer-acting AT1 receptor blocker.[3] The development program for azilsartan, initially known by the development code TAK-536 (and its prodrug, azilsartan medoxomil, as TAK-491), sought to improve upon existing therapies by designing a molecule with higher affinity and slower dissociation from the AT1 receptor.[4][5]

The Renin-Angiotensin-Aldosterone System and Azilsartan's Mechanism of Action

Azilsartan exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor.[1] This blockade prevents the downstream signaling cascade that leads to vasoconstriction and aldosterone release, resulting in vasodilation and a reduction in blood pressure.[1][2]

A key feature of azilsartan is its unique binding characteristics to the AT1 receptor. It exhibits a very high affinity and dissociates from the receptor much more slowly than other ARBs.[6][7] This "tight binding" contributes to its potent and sustained antihypertensive effect.[8] Furthermore, azilsartan demonstrates inverse agonist activity at the AT1 receptor, meaning it can inhibit receptor signaling even in the absence of angiotensin II.[9][10][11] This property may contribute to its beneficial effects beyond simple blood pressure reduction.[11]

Synthesis and Physicochemical Properties

Azilsartan is a benzimidazole derivative with the chemical name 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid. It is administered orally as the prodrug azilsartan medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to the active moiety, azilsartan.[12][13] This enhances the bioavailability of the drug.[14]

The synthesis of azilsartan medoxomil is a multi-step process. A general synthetic pathway is outlined below.

Detailed Experimental Protocols

A representative synthetic scheme involves the following key steps, with specific reagents and conditions as described in the literature.[10][12]

-

Preparation of Methyl 2-ethoxy-[(2'-(hydroxyamidino) biphenyl-4-yl) Methyl]-1H- benzimidazole-7-carboxylate (AZP-1): 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a solvent like DMSO.

-

Cyclization to form the oxadiazolone ring (AZP-II): The resulting amidoxime (AZP-1) is then reacted with an agent like ethyl chloroformate in the presence of a base such as triethylamine to form the 5-oxo-1,2,4-oxadiazole ring.

-

Hydrolysis to Azilsartan (AZP-III): The methyl ester (AZP-II) is hydrolyzed using a base like sodium hydroxide to yield azilsartan.

-

Esterification to Azilsartan Medoxomil: Azilsartan is then reacted with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol) in the presence of a coupling agent and a base to form the final product, azilsartan medoxomil.

Preclinical Development

In Vitro Studies

The binding affinity of azilsartan to the AT1 receptor was determined using radioligand binding assays. These experiments demonstrated that azilsartan has a high affinity for the human AT1 receptor.[3]

Table 1: In Vitro Binding Affinity of Azilsartan and Other ARBs to the AT1 Receptor

| Compound | IC50 (nM) |

| Azilsartan | 2.6 |

| Olmesartan | 6.7 |

| Telmisartan | 5.1 |

| Valsartan | 44.9 |

| Irbesartan | 15.8 |

| Data from Ojima et al. (2011)[3] |

A typical radioligand binding assay to determine the binding affinity of azilsartan involves the following steps:[11][15][16][17][18][19]

-

Membrane Preparation: Membranes from cells expressing the human AT1 receptor are prepared.

-

Incubation: The membranes are incubated with a radiolabeled AT1 receptor antagonist (e.g., 125I-[Sar1, Ile8] Ang II) and varying concentrations of the unlabeled competitor drug (azilsartan).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Azilsartan's inverse agonist properties were evaluated by measuring its effect on the constitutive activity of the AT1 receptor. This was often done using cell lines with a constitutively active mutant of the human AT1 receptor and measuring the inhibition of inositol phosphate (IP) accumulation.[3][7][11][20][21][22]

The inverse agonist activity of azilsartan can be assessed as follows:[7][11][21][22]

-

Cell Culture: Cells expressing a constitutively active mutant of the AT1 receptor are cultured.

-

Labeling: The cells are labeled with [3H]myo-inositol.

-

Treatment: The cells are treated with varying concentrations of azilsartan in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Quantification: The amount of accumulated [3H]inositol phosphates is determined by scintillation counting.

-

Data Analysis: The ability of azilsartan to reduce the basal level of inositol phosphate accumulation is quantified.

In Vivo Studies

Preclinical in vivo studies were conducted in various animal models of hypertension, such as spontaneously hypertensive rats (SHRs), to evaluate the antihypertensive efficacy and duration of action of azilsartan.[23][24] These studies demonstrated that azilsartan produces a potent and long-lasting reduction in blood pressure.[25] Pharmacokinetic studies in animals were also performed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of azilsartan and its prodrug.[26][27]

Table 2: Pharmacokinetic Parameters of Azilsartan in Rats

| Parameter | Value |

| Tmax (h) | ~2 |

| Cmax (ng/mL) | Varies with dose |

| Half-life (h) | ~11 |

| Bioavailability (%) | ~30 |

| Data compiled from various preclinical studies. |

A common protocol to assess the antihypertensive effect of azilsartan in SHRs is as follows:[23][28]

-

Animal Model: Adult male SHRs are used.

-

Blood Pressure Measurement: Baseline blood pressure is measured using a non-invasive tail-cuff method.

-

Drug Administration: Azilsartan medoxomil is administered orally at various doses.

-

Monitoring: Blood pressure is monitored at multiple time points after drug administration.

-

Data Analysis: The change in blood pressure from baseline is calculated and compared between different dose groups and a vehicle control group.

Clinical Development

The clinical development program for azilsartan medoxomil involved a series of Phase I, II, and III clinical trials to establish its safety, efficacy, and pharmacokinetic profile in humans.

Pharmacokinetics in Humans

Following oral administration, azilsartan medoxomil is rapidly and completely hydrolyzed to its active metabolite, azilsartan.[12] The absolute bioavailability of azilsartan is approximately 60%.[14] Peak plasma concentrations (Cmax) are reached within 1.5 to 3 hours (Tmax), and the terminal elimination half-life is approximately 11 hours.[14]

Table 3: Pharmacokinetic Parameters of Azilsartan in Healthy Adults

| Parameter | Value |

| Bioavailability (%) | ~60 |

| Tmax (h) | 1.5 - 3 |

| Half-life (h) | ~11 |

| Protein Binding (%) | >99 |

| Data from prescribing information and clinical pharmacology studies.[14] |

Phase III Clinical Trials

The efficacy and safety of azilsartan medoxomil were established in several large, randomized, double-blind, controlled Phase III clinical trials. These studies compared azilsartan medoxomil to placebo and other ARBs, such as olmesartan and valsartan, in patients with essential hypertension.[1][2]

Table 4: Summary of Pivotal Phase III Clinical Trials

| Trial Identifier | Comparator(s) | Key Efficacy Endpoint | Key Finding |

| NCT00696436 | Olmesartan, Valsartan, Placebo | Change from baseline in 24-hour mean systolic blood pressure (SBP) | Azilsartan medoxomil 80 mg was superior to olmesartan 40 mg and valsartan 320 mg in reducing 24-hour mean SBP.[1][2] |

| NCT00696241 | Olmesartan, Placebo | Change from baseline in 24-hour mean SBP | Azilsartan medoxomil 40 mg and 80 mg were superior to olmesartan 40 mg in reducing clinic SBP. |

| NCT02480764 | Valsartan | Change from baseline in trough sitting clinic SBP | Azilsartan medoxomil 80 mg was superior to valsartan 160 mg in reducing trough clinic SBP in Chinese patients.[29][30] |

The design of a pivotal Phase III trial comparing azilsartan medoxomil with olmesartan and valsartan was as follows:[1][2][6][14][31][32]

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.

-

Patient Population: Adults with essential hypertension.

-

Intervention: Patients were randomized to receive once-daily treatment with azilsartan medoxomil (40 mg or 80 mg), olmesartan (40 mg), valsartan (320 mg), or placebo.

-

Primary Efficacy Endpoint: The change from baseline in 24-hour mean systolic blood pressure as measured by ambulatory blood pressure monitoring (ABPM).

-

Secondary Efficacy Endpoints: Included changes in clinic blood pressure and diastolic blood pressure.

-

Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs.

-

Statistical Analysis: A hierarchical testing procedure was used to control for multiple comparisons. An analysis of covariance (ANCOVA) model was used to compare the treatment groups.[33][34]

Regulatory Approval and Post-Marketing

Based on the robust data from the clinical development program demonstrating its superior blood pressure-lowering efficacy and favorable safety profile, azilsartan medoxomil (brand name Edarbi®) received marketing approval from the U.S. Food and Drug Administration (FDA) in February 2011 for the treatment of hypertension in adults.[13] It was subsequently approved in other regions, including Japan and Europe.[9][24] Post-marketing studies and real-world evidence continue to support its role in the management of hypertension.

Conclusion

The discovery and development of azilsartan represent a successful example of rational drug design aimed at improving upon existing therapies. Its unique pharmacological profile, characterized by high affinity, slow dissociation from the AT1 receptor, and inverse agonism, translates into potent and sustained blood pressure reduction. The comprehensive preclinical and clinical development program has firmly established its efficacy and safety, providing clinicians and patients with a valuable therapeutic option for the management of hypertension. This technical guide has provided a detailed overview of the key scientific milestones in the journey of azilsartan from a promising molecule to a clinically important medicine. overview of the key scientific milestones in the journey of azilsartan from a promising molecule to a clinically important medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]

- 3. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103588764A - Synthesis method for azilsartan medoxomil or salt thereof and intermediate of azilsartan medoxomil or salt thereof - Google Patents [patents.google.com]

- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of inverse agonism for the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Novel Angiotensin II Receptor Blocker Azilsartan Medoxomil Ameliorates Insulin Resistance Induced by Chronic Angiotensin II Treatment in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. storage.imrpress.com [storage.imrpress.com]

- 29. A phase 3 double-blind randomized (CONSORT-compliant) study of azilsartan medoxomil compared to valsartan in Chinese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A phase 3 double-blind randomized (CONSORT-compliant) study of azilsartan medoxomil compared to valsartan in Chinese patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ahajournals.org [ahajournals.org]

- 32. DataMed Data Discovery Index [datamed.org]

- 33. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 34. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Hydrolysis of Azilsartan Medoxomil: A Technical Guide to the Bioactivation of a Potent Angiotensin II Receptor Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB), is administered as a prodrug that requires in vivo hydrolysis to its active metabolite, azilsartan. This bioactivation is a critical step in the drug's mechanism of action for the treatment of hypertension. This technical guide provides an in-depth overview of the hydrolysis process, including the enzymes involved, relevant pharmacokinetic data, and detailed experimental protocols for studying its degradation, which serves as a surrogate for understanding its hydrolytic susceptibility.

Azilsartan medoxomil is rapidly and completely hydrolyzed in the gastrointestinal tract during absorption, to the extent that the parent compound is not detected in plasma following oral administration.[1][2] This efficient conversion is primarily mediated by esterases, with carboxymethylenebutenolidase (CMBL) being identified as a key enzyme in this process.[3][4] The absolute bioavailability of the active moiety, azilsartan, is approximately 60%.[2]

The Hydrolysis Pathway: From Prodrug to Active Metabolite

The chemical transformation of azilsartan medoxomil to azilsartan involves the cleavage of the medoxomil ester group. This process is catalyzed by esterases present in the intestine and liver.[3]

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide valuable insights into the chemical stability of a drug substance and can simulate the conditions that lead to hydrolysis. The following tables summarize the quantitative data from such studies on azilsartan medoxomil.

Table 1: Summary of Forced Degradation Conditions and Percentage Degradation

| Stress Condition | Reagent Concentration | Time | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 1N HCl | 8 days | Room Temperature | 11.48 | [5] |

| Base Hydrolysis | 0.05 N NaOH | 20 min | Room Temperature | Not specified | [5] |

| Neutral Hydrolysis | Water | 8 days | Room Temperature | 11.48 | [5] |

| Oxidative Degradation | 0.3% H₂O₂ | 2 hours | Room Temperature | 26.04 | [5] |

| Thermal Degradation | Dry Heat | 6 hours | 105°C | 28.17 | [5] |

| Photolytic Degradation | Sunlight | 30 min | Not specified | Not specified | [5] |

| Acid Degradation | Not specified | Not specified | Not specified | 9.9 (Azilsartan) | [6] |

| Peroxide Degradation | Not specified | Not specified | Not specified | 9.9 (Azilsartan) | [6] |

Experimental Protocols for Forced Degradation Studies

The following protocols are based on methodologies reported for the forced degradation of azilsartan medoxomil.[1][5][7]

Preparation of Stock Solution

-

Accurately weigh 10 mg of azilsartan medoxomil and transfer it to a 10 mL volumetric flask.

-

Dissolve the substance in a suitable solvent (e.g., methanol or water) to obtain a concentration of 1000 µg/mL.

Acid Hydrolysis

-

Prepare a 1000 µg/mL stock solution of azilsartan medoxomil in 1N HCl.

-

Keep the solution at room temperature.

-

Withdraw samples at specified time intervals (e.g., 0, 1, 24, 48 hours, and up to 8 days).

-

Neutralize the samples with an equivalent concentration of NaOH.

-

Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

Base Hydrolysis

-

Prepare a 1000 µg/mL stock solution of azilsartan medoxomil in 0.05 N NaOH.

-

Maintain the solution at room temperature.

-

Withdraw samples at appropriate time points (e.g., 0 and 20 minutes).

-

Neutralize the samples with an equivalent concentration of HCl.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze by HPLC.

Neutral Hydrolysis

-

Prepare a 1000 µg/mL stock solution of azilsartan medoxomil in water.

-

Store the solution at room temperature.

-

Withdraw samples at predetermined intervals (e.g., up to 8 days).

-

Dilute the samples as required for analysis.

-

Analyze by HPLC.

Oxidative Degradation

-

Prepare a 1000 µg/mL stock solution of azilsartan medoxomil in 0.3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes).

-

Dilute the samples to the target concentration for analysis.

-

Analyze by HPLC.

Thermal Degradation

-

Place the powdered form of azilsartan medoxomil in a hot air oven at 105°C for a specified duration (e.g., 2 days).

-

After the exposure period, prepare a stock solution of the stressed drug powder.

-

Dilute the solution to a suitable concentration for analysis.

-

Analyze by HPLC.

Photolytic Degradation

-

Expose the powdered drug to sunlight for a defined period (e.g., 30 minutes).

-

Prepare a stock solution from the exposed powder.

-

Dilute to the required concentration for analysis.

-

Analyze by HPLC.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT₁) receptor, thereby inhibiting the actions of angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS).

Conclusion

References

- 1. Stability-indicating RP-LC method for determination of azilsartan medoxomil and chlorthalidone in pharmaceutical dosage forms: application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]